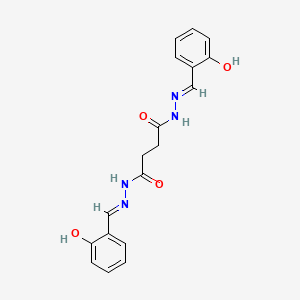
5'-O-benzoyl-2,3'-anhydrothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog derived from thymidine. This compound is characterized by the presence of a benzoyl group at the 5’-position and an anhydro bridge between the 2’ and 3’ positions. It has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential antiviral properties and its role as an intermediate in the synthesis of other biologically active compounds .
Vorbereitungsmethoden
Obwohl spezifische industrielle Herstellungsverfahren für 5'-O-Benzoyl-2,3'-Anhydrothymidin nicht umfassend dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen Nukleosidsynthese. Dazu gehören die Optimierung der Reaktionsbedingungen für hohe Ausbeute und Reinheit, die Verwendung skalierbarer Lösungsmittel und Reagenzien sowie die Anwendung von Reinigungsverfahren wie Kristallisation oder Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5'-O-Benzoyl-2,3'-Anhydrothymidin unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Reaktionen mit Nukleophilen wie Aziden oder Tetrazolen in Lösungsmitteln wie Dimethylformamid (DMF) oder 1,4-Dioxan. .
Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen für diese Verbindung weniger dokumentiert sind, gelten die allgemeinen Prinzipien der Nukleosidchemie, wobei Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid verwendet werden können.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Nukleophil oder Reagenz ab. Beispielsweise führt die Azidierung von 5'-O-Benzoyl-2,3'-Anhydrothymidin mit Dimethylammonium-Azid zur Bildung von Azid-Derivaten .
Wissenschaftliche Forschungsanwendungen
5'-O-Benzoyl-2,3'-Anhydrothymidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Zwischenprodukt bei der Synthese anderer Nukleosid-Analoga und -Derivate.
Industrie: Verwendung bei der Entwicklung von Pharmazeutika und als Forschungswerkzeug in der Wirkstoffforschung.
5. Wirkmechanismus
Der Wirkmechanismus von 5'-O-Benzoyl-2,3'-Anhydrothymidin beinhaltet seine Wechselwirkung mit viralen Proteinen. Es wurde gezeigt, dass es kovalent an eine isomere Stelle am viralen Hüllprotein des Immundefizienzvirus bindet und so die Virusreplikation hemmt . Diese kovalente Bindung stört die normale Funktion des viralen Proteins, was zur Unterdrückung der Virusaktivität führt.
Wirkmechanismus
The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3'-Anhydrothymidin: Die Stammverbindung, von der 5'-O-Benzoyl-2,3'-Anhydrothymidin abgeleitet ist.
3'-Azido-3'-Desoxythymidin (AZT): Ein weiteres Nukleosid-Analogon mit antiviralen Eigenschaften, das häufig zur Behandlung von HIV eingesetzt wird.
5'-O-Benzoyl-2'-Desoxyuridin: Ein ähnliches Benzoylderivat mit potenzieller antiviraler Aktivität.
Einzigartigkeit
5'-O-Benzoyl-2,3'-Anhydrothymidin ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, kovalente Bindungen mit viralen Proteinen einzugehen, unterscheidet es von anderen Nukleosid-Analoga und macht es zu einer wertvollen Verbindung in der antiviralen Forschung .
Eigenschaften
Molekularformel |
C17H16N2O5 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
WUQUVOAMQGVMKB-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Kanonische SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)



![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
